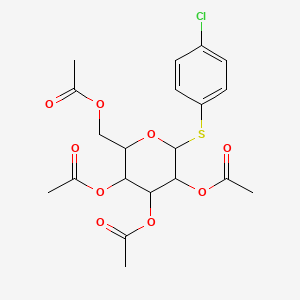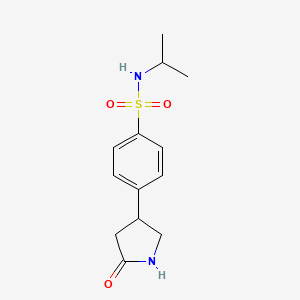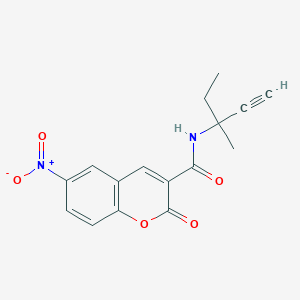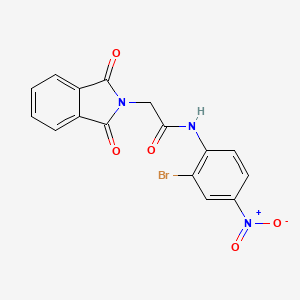![molecular formula C17H12N2O6 B11085607 4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid](/img/structure/B11085607.png)
4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2,4,6-TRIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a furan ring, a pyrimidine ring, and a benzoic acid moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2,4,6-TRIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]BENZOIC ACID typically involves the condensation of 5-methyl-2-furylmethylidene with appropriate pyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of acid or base catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[5-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2,4,6-TRIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
4-[5-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2,4,6-TRIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[5-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2,4,6-TRIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furancarboxylic acid: A related compound with a furan ring and carboxylic acid group.
2-Furylmethylidene derivatives: Compounds with similar furan and methylidene structures.
Pyrimidine derivatives: Compounds with similar pyrimidine ring structures.
Uniqueness
4-[5-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2,4,6-TRIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]BENZOIC ACID is unique due to its combination of a furan ring, a pyrimidine ring, and a benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H12N2O6 |
|---|---|
Molecular Weight |
340.29 g/mol |
IUPAC Name |
4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid |
InChI |
InChI=1S/C17H12N2O6/c1-9-2-7-12(25-9)8-13-14(20)18-17(24)19(15(13)21)11-5-3-10(4-6-11)16(22)23/h2-8H,1H3,(H,22,23)(H,18,20,24)/b13-8+ |
InChI Key |
VULXEAWBUOZGKS-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione](/img/structure/B11085538.png)
![(4E)-2-(3-methylphenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11085546.png)
![2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B11085547.png)
![(3aS,4R,9bR)-4-(2-fluorophenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11085551.png)
![4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone](/img/structure/B11085553.png)


![6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11085575.png)

![Methyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11085587.png)
![ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11085599.png)

![N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11085611.png)
